molecular formula C12H12KNO2 B1324447 Potassium 4-(1H-indol-3-yl)butanoate CAS No. 60096-23-3

Potassium 4-(1H-indol-3-yl)butanoate

Cat. No.: B1324447
CAS No.: 60096-23-3
M. Wt: 241.33 g/mol
InChI Key: KTWDHJYSJOSTSJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-(1H-indol-3-yl)butanoate is a potassium salt of the organic compound 4-(1H-indol-3-yl)butanoic acidIt is characterized by its molecular formula C12H12KNO2 and a molecular weight of 241.33 g/mol . The compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Potassium 4-(1H-indol-3-yl)butanoate plays a significant role in biochemical reactions, particularly in plant growth and development. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it is known to promote root organogenesis by interacting with auxin receptors and signaling pathways . The compound’s interaction with these receptors leads to the activation of downstream signaling cascades that regulate gene expression and cellular processes involved in root formation . Additionally, it aids in the regulation of gravitropism and phototropism by influencing the distribution of auxin within plant tissues .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it promotes cell division and elongation, leading to the formation of adventitious roots and callus tissue . The compound influences cell signaling pathways by modulating the levels of auxin, a key plant hormone involved in growth and development . It also affects gene expression by activating specific transcription factors that regulate the expression of genes involved in cell division, differentiation, and growth . Furthermore, this compound impacts cellular metabolism by altering the levels of metabolites and enzymes involved in auxin biosynthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with auxin receptors and other biomolecules. Upon binding to auxin receptors, the compound activates downstream signaling pathways that regulate gene expression and cellular processes . This activation leads to the transcription of genes involved in cell division, elongation, and differentiation . Additionally, this compound may inhibit or activate specific enzymes involved in auxin biosynthesis and degradation, thereby modulating the levels of auxin within plant tissues . These molecular interactions contribute to the compound’s overall effects on plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air may lead to its degradation, reducing its effectiveness . In in vitro and in vivo studies, the compound has been observed to maintain its activity over extended periods, promoting root organogenesis and callus formation . Long-term effects on cellular function include sustained activation of auxin signaling pathways and continuous promotion of cell division and growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In plant studies, varying concentrations of the compound have been used to determine its optimal dosage for promoting root organogenesis and callus formation . Higher doses of this compound have been shown to enhance root formation and growth, while excessively high doses may lead to toxic or adverse effects . For instance, acute oral administration to rats has shown that the compound has an LD50 of 3160 mg/kg, indicating its relatively low toxicity at moderate doses . Higher doses may result in adverse effects such as reduced growth and development .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to auxin biosynthesis and degradation. The compound interacts with enzymes and cofactors involved in the conversion of indole-3-butyric acid to indole-3-acetic acid, a key auxin in plants . This conversion process is similar to the β-oxidation of fatty acids and involves multiple enzymatic steps . Additionally, this compound affects metabolic flux by modulating the levels of metabolites and enzymes involved in auxin biosynthesis and degradation . These interactions contribute to the compound’s overall effects on plant growth and development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported through plant tissues via the phloem and xylem, reaching various parts of the plant . It interacts with transporters and binding proteins that facilitate its movement and localization within cells . This compound is concentrated at growth points, such as root tips and shoot apices, where it promotes cell division and elongation . Its distribution within plant tissues is essential for its role in regulating growth and development .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound is localized in specific compartments or organelles within plant cells, where it exerts its effects . For instance, it may be targeted to the nucleus, where it interacts with transcription factors and regulates gene expression . Additionally, this compound may be localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in auxin biosynthesis and degradation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-(1H-indol-3-yl)butanoate can be synthesized by dissolving 4-(1H-indol-3-yl)butanoic acid in absolute ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete, as determined by thin-layer chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The indole ring in the compound can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Potassium 4-(1H-indol-3-yl)butanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 4-(1H-indol-3-yl)butanoic acid
  • Indole-3-butyric acid
  • Indole-3-acetic acid

Comparison: Potassium 4-(1H-indol-3-yl)butanoate is unique due to its potassium salt form, which enhances its solubility and stability compared to its parent acid, 4-(1H-indol-3-yl)butanoic acid. This makes it more suitable for certain applications, particularly in aqueous environments. Additionally, its structural similarity to plant hormones like indole-3-butyric acid and indole-3-acetic acid allows it to be used in studies related to plant growth and development.

Properties

IUPAC Name

potassium;4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWDHJYSJOSTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635397
Record name Potassium 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60096-23-3
Record name Potassium 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-butyric acid potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(1H-indol-3-yl)butanoate
Reactant of Route 2
Potassium 4-(1H-indol-3-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Potassium 4-(1H-indol-3-yl)butanoate
Reactant of Route 4
Potassium 4-(1H-indol-3-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Potassium 4-(1H-indol-3-yl)butanoate
Reactant of Route 6
Potassium 4-(1H-indol-3-yl)butanoate
Customer
Q & A

Q1: How does K-IBA influence root formation in plant cuttings?

A1: While the precise mechanism remains an active area of research, K-IBA is understood to act as a synthetic auxin, mimicking the effects of naturally occurring indole-3-acetic acid (IAA). It's believed to stimulate cell division and differentiation in plant tissues, particularly at the site of application, ultimately leading to the formation of adventitious roots. [, , , , ]

Q2: Does the concentration of K-IBA impact its effectiveness?

A2: Yes, the concentration of K-IBA plays a crucial role in its efficacy. Studies have demonstrated that optimal concentrations vary depending on the plant species and cutting type. For instance, in peach softwood cuttings, a concentration of 0.2% (w/v) K-IBA yielded the highest rooting rate and survival rate. [] In contrast, for Taxus baccata cuttings, the optimal concentration varied with collection time, highlighting the importance of species-specific optimization. []

Q3: What factors influence the effectiveness of K-IBA in promoting rooting?

A3: The effectiveness of K-IBA is influenced by a multitude of factors, including plant species, cutting type (hardwood, softwood), time of year at which cuttings are taken, and environmental conditions. For instance, in a study on hardy Minnesota Prunus species, rooting success varied significantly depending on the cutting position, time of year, and auxin treatment. [] This underscores the importance of optimizing propagation protocols for each specific species and variety.

Q4: What propagation systems are commonly used with K-IBA?

A4: K-IBA is effective across various propagation systems, including traditional germination trays and aeroponics. While germination trays are well-established for root growth, aeroponics offers a more controlled environment and efficient resource utilization, making it a viable alternative for certain species like peach cuttings. []

Q5: Can K-IBA be used in combination with other substances to enhance rooting?

A5: Yes, research indicates that combining K-IBA with other compounds, such as phloroglucinol and seaweed extract, can further enhance rooting in certain species like Dracaena marginata. These combinations have shown promising results in improving rooting percentage and root traits. []

Q6: Can metabolites from K-IBA producing bacteria be used as biostimulants?

A6: Yes, research suggests that metabolites produced by certain bacteria, such as Pantoea agglomerans, during the production of IAA can act as plant biostimulants. These metabolites, rich in IAA and other bioactive molecules, have shown potential in improving rooting, survival, and overall plant quality in species like Prunus and Corylus avellana, sometimes even surpassing the effects of K-IBA alone. []

Q7: Are there any notable applications of K-IBA in specific tree species?

A7: K-IBA has proven particularly useful in the propagation of Juglans cinerea (butternut), a species facing threats from butternut canker disease. Studies have demonstrated successful propagation of butternut using softwood cuttings treated with K-IBA, highlighting its potential in preserving and multiplying disease-resistant genotypes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.